N-[3-(1-benzofuran-2-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
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Overview
Description
N-[3-(1-benzofuran-2-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound that features a benzofuran moiety and a dihydrobenzo[b][1,4]dioxin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran and dihydrobenzo[b][1,4]dioxin intermediates. These intermediates are then coupled through an oxalamide linkage.
Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized via the cyclization of 2-alkyne phenols in the presence of a catalyst such as palladium acetate and cesium carbonate.
Preparation of Dihydrobenzo[b][1,4]dioxin Intermediate: This intermediate can be synthesized by reacting salicylaldehyde with chloroacetic acid, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The oxalamide linkage can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The dihydrobenzo[b][1,4]dioxin structure may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzofuran-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: Similar structure but with a sulfonamide group instead of an oxalamide.
2-(benzofuran-2-yl)-3-phenylpyridine: Contains a benzofuran moiety but differs in the rest of the structure.
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is unique due to its combination of benzofuran and dihydrobenzo[b][1,4]dioxin structures linked by an oxalamide group. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-20(21(25)23-15-7-8-18-19(13-15)27-11-10-26-18)22-9-3-5-16-12-14-4-1-2-6-17(14)28-16/h1-2,4,6-8,12-13H,3,5,9-11H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCCMQJBAMPERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCCC3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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